1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is known for its unique structure, which includes a benzoannulene ring system fused with a cycloheptenone moiety
Preparation Methods
The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multistep organic reactions. One efficient method involves the condensation of cycloheptanone with malononitrile, followed by reaction with an arylmethylenecyanoacetamide . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways .
Comparison with Similar Compounds
1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but different position of the amino group .
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : Contains a carboxylic acid group instead of an amino group . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZOYEIMPFFVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468857 |
Source
|
Record name | 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870679-59-7 |
Source
|
Record name | 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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